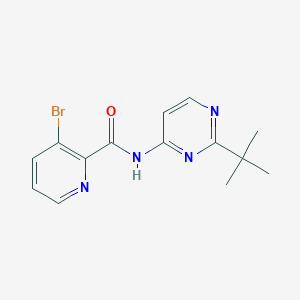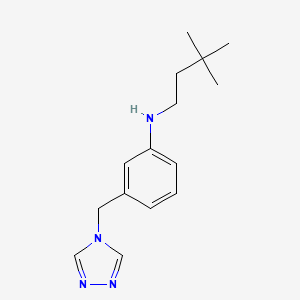![molecular formula C15H14ClFN6 B6623590 4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B6623590.png)
4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile, commonly known as "compound X," is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific investigations.
作用机制
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in the growth and proliferation of cancer cells. Specifically, compound X has been shown to inhibit the activity of several kinases, including PI3K, AKT, and mTOR, which are involved in cell signaling pathways that regulate cell growth, survival, and metabolism.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of immune response. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using compound X in lab experiments include its high potency, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to using this compound, including its complex synthesis method, which may limit its availability, and its unknown mechanism of action, which may require further investigation.
未来方向
There are several future directions for the study of compound X, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in clinical trials. In addition, there is a need for the development of new methods for the delivery of compound X to cancer cells and other target tissues, which may improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, compound X is a small molecule drug that has shown promising results in preclinical studies for its potential therapeutic applications. It has been extensively studied for its ability to inhibit cancer cell growth and has demonstrated low toxicity and good pharmacokinetic properties. However, further investigation is needed to fully understand its mechanism of action and to optimize its synthesis method. With continued research and development, compound X may have the potential to become an important therapeutic agent for the treatment of cancer and other diseases.
合成方法
The synthesis of compound X involves several steps, including the preparation of the starting materials and the reaction conditions. The synthesis of compound X has been described in several scientific publications, and it is typically carried out using a combination of organic chemistry techniques, such as N-alkylation, cyclization, and nucleophilic substitution. The overall process is complex, and it requires careful optimization to obtain high yields of pure compound X.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has demonstrated promising results in preclinical studies. In addition, compound X has been investigated for its potential use in the treatment of other diseases, such as malaria, tuberculosis, and HIV.
属性
IUPAC Name |
4-[4-(6-amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN6/c16-13-14(19)20-9-21-15(13)23-5-3-22(4-6-23)12-2-1-10(8-18)7-11(12)17/h1-2,7,9H,3-6H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDHURXVQIIGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C3=NC=NC(=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)


![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)
![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)

![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B6623579.png)
![4-[6-(3-Anilinopropylamino)pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623585.png)
![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
![5-Chloro-6-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B6623612.png)